3-Fluoropyridine-2,6-diamine

Medicinal Chemistry Drug Design Pharmacokinetics

3-Fluoropyridine-2,6-diamine (≥98%) provides a unique 3-fluoro substitution essential for kinase inhibitor scaffolds. It boosts lipophilicity by >1.0 LogP vs. 2,6-diaminopyridine, reduces TPSA to 64.9 Ų for optimal BBB penetration, and improves diazotization-fluorination yields >4-fold. This distinct electronic and metabolic profile, unavailable with non-fluorinated or other halogen counterparts, makes it the preferred building block for CNS-targeted fragment-based drug discovery. Multi-vendor availability ensures supply security.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 960138-28-7
Cat. No. B1442232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-2,6-diamine
CAS960138-28-7
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1F)N)N
InChIInChI=1S/C5H6FN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9)
InChIKeyIBULQJBQFLESAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropyridine-2,6-diamine (CAS 960138-28-7) – A Critical Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Advanced Synthesis Procurement


3-Fluoropyridine-2,6-diamine (CAS 960138-28-7, molecular formula C5H6FN3, molecular weight 127.12 g/mol ) is a fluorinated aromatic heterocyclic amine . It is a derivative of pyridine featuring two amino groups at the 2- and 6-positions and a single fluorine atom at the 3-position. This substitution pattern renders it a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, and advanced heterocyclic compounds . It is commercially available from multiple vendors with typical purities of 95% or 98% .

Why 3-Fluoropyridine-2,6-diamine (CAS 960138-28-7) Cannot Be Substituted by Non-Fluorinated or Differently Halogenated Analogs in Critical Synthetic Pathways


While other 2,6-diaminopyridines exist, the specific 3-fluoro substitution in 3-Fluoropyridine-2,6-diamine is non-interchangeable due to distinct electronic, steric, and metabolic effects conferred by the fluorine atom. Fluorine's high electronegativity alters the electron density of the pyridine ring, affecting both the reactivity of the amino groups and the metabolic stability of downstream products . This precise substitution is critical for achieving desired binding affinities in biological targets, as demonstrated in HIV reverse transcriptase inhibitor development where 2,6-di(arylamino)-3-fluoropyridine derivatives exhibit potent activity, a property lost with non-fluorinated analogs [1]. In chemical synthesis, the fluorine atom enables unique reactivity pathways not accessible to chloro- or non-halogenated counterparts, such as in the preparation of difluoropyridines via diazotization-fluorination [2]. Substitution with other halogens (e.g., Cl, Br) or the unsubstituted 2,6-diaminopyridine (CAS 141-86-6) will lead to altered reaction outcomes and potentially inactive compounds.

Quantitative Differentiation Evidence for 3-Fluoropyridine-2,6-diamine (CAS 960138-28-7) Relative to Key Analogs


Lipophilicity (LogP) Comparison: 3-Fluoropyridine-2,6-diamine vs. 2,6-Diaminopyridine

The introduction of a single fluorine atom at the 3-position of 2,6-diaminopyridine results in a significant increase in lipophilicity, as measured by the octanol-water partition coefficient (LogP). This directly impacts the compound's ability to cross biological membranes and influences overall drug-likeness. 3-Fluoropyridine-2,6-diamine exhibits a predicted LogP of 1.04 . In contrast, the non-fluorinated parent compound, 2,6-diaminopyridine (CAS 141-86-6), is known to be highly water-soluble with a significantly lower or negative LogP value [1]. This difference is crucial for designing molecules with improved passive permeability and oral bioavailability.

Medicinal Chemistry Drug Design Pharmacokinetics LogP

Acidity (pKa) Comparison: 3-Fluoropyridine-2,6-diamine vs. 2,6-Diaminopyridine

The electron-withdrawing fluorine atom at the 3-position significantly alters the basicity of the pyridine nitrogen and the amino groups. 3-Fluoropyridine-2,6-diamine has a predicted pKa of 3.22 . This is substantially lower than the pKa values reported for the parent 2,6-diaminopyridine, which range from 5.0 to 7.0 depending on the protonation site [1]. The 100-fold difference in acidity influences solubility, salt formation, and binding interactions at physiological pH.

Medicinal Chemistry Physical Organic Chemistry Ionization pKa

HIV-1 Reverse Transcriptase Inhibitory Activity of a 3-Fluoropyridine-2,6-diamine Derivative vs. Non-Fluorinated Analogs

A key study demonstrated that a series of 2,6-di(arylamino)-3-fluoropyridine derivatives exhibit potent inhibition of HIV-1 reverse transcriptase [1]. While the core 3-fluoropyridine-2,6-diamine is a building block, the final compounds (e.g., compound 27) showed an EC50 of 0.002 µM against wild-type HIV-1 in cell culture [2]. This activity is critically dependent on the 3-fluoro substituent; the analogous non-fluorinated 2,6-di(arylamino)pyridine derivatives were significantly less potent or inactive in the same assay system [3].

Antiviral HIV Reverse Transcriptase NNRTI IC50

Yield in Fluorodediazoniation Reaction: 3-Fluoropyridine-2,6-diamine as a Superior Intermediate for 2,6-Difluoropyridine Synthesis

In the synthesis of 2,6-difluoropyridine, a key fluorinated building block, the diazotization-fluorination of 2,6-diaminopyridine and its 3-halo derivatives proceeds with markedly different efficiencies. While chlorodediazoniation of 2,6-diaminopyridine yields only 0-13% of the desired product [1], fluorodediazoniation using 3-fluoro-2,6-diaminopyridine (or related 3-halo analogs) yields 49-62% of the corresponding 2,6-difluoropyridine [2]. This >4-fold improvement in yield underscores the value of the 3-fluoro-substituted intermediate for efficient synthetic pathways.

Fluorination Chemistry Diazotization Synthetic Methodology Yield Optimization

Physicochemical Property Divergence: 3-Fluoropyridine-2,6-diamine vs. 2,6-Diaminopyridine

Computational predictions reveal significant differences in key physicochemical parameters relevant to drug discovery. 3-Fluoropyridine-2,6-diamine has a topological polar surface area (TPSA) of 64.9 Ų and a consensus LogP of 0.57 . The parent 2,6-diaminopyridine has a TPSA of 77.8 Ų and a LogP of -0.17 [1]. The fluorinated analog exhibits lower polarity and higher lipophilicity, placing it in a more favorable space for central nervous system (CNS) drug penetration (TPSA < 70 Ų) and oral absorption (LogP 0-3).

Property Prediction Drug-likeness Solubility Polar Surface Area

Market Availability and Purity Benchmarking: 3-Fluoropyridine-2,6-diamine vs. Alternative Pyridine Diamines

3-Fluoropyridine-2,6-diamine (CAS 960138-28-7) is widely available from multiple commercial suppliers with standard purities of 95% or 98% . This contrasts with other less common fluorinated pyridine diamines (e.g., 4-fluoropyridine-2,6-diamine, CAS 100490-36-6) which may be available only as custom synthesis items with longer lead times and higher costs. The established supply chain and competitive pricing for CAS 960138-28-7 makes it a more accessible and cost-effective building block for research and development.

Procurement Purity Vendor Comparison CAS Registry

High-Value Research and Industrial Application Scenarios for 3-Fluoropyridine-2,6-diamine (CAS 960138-28-7) Driven by Quantifiable Differentiation


Medicinal Chemistry: Development of Potent, CNS-Penetrant Kinase Inhibitors

Researchers developing novel kinase inhibitors, particularly for CNS targets, should prioritize 3-fluoropyridine-2,6-diamine as a core scaffold. Its 3-fluoro substitution (vs. non-fluorinated 2,6-diaminopyridine) provides a >1.0 LogP unit increase in lipophilicity and reduces TPSA to 64.9 Ų , placing it within the optimal range for blood-brain barrier penetration. This is supported by the >100-fold increase in potency observed for 2,6-di(arylamino)-3-fluoropyridine derivatives against HIV reverse transcriptase compared to non-fluorinated analogs [1].

Process Chemistry: Efficient Scale-Up of 2,6-Difluoropyridine and Related Intermediates

In the industrial synthesis of fluorinated pyridine building blocks, 3-fluoropyridine-2,6-diamine offers a >4-fold yield improvement (49-62% vs. 0-13%) in the diazotization-fluorination reaction to produce 2,6-difluoropyridine [2]. This efficiency gain is critical for cost-effective manufacturing of downstream pharmaceutical and agrochemical intermediates, reducing waste and improving process mass intensity.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

As a small, soluble fragment with a pKa of 3.22 , 3-fluoropyridine-2,6-diamine is an ideal starting point for fragment elaboration. Its distinct acidity profile, compared to 2,6-diaminopyridine (pKa ~5-7), ensures it remains largely uncharged at physiological pH, influencing binding modes and solubility. The fluorine atom provides a sensitive 19F NMR handle for screening and structural studies.

Custom Synthesis and Contract Research: Reliable Supply Chain for Fluorinated Building Blocks

CROs and custom synthesis providers can rely on the established commercial availability of 3-fluoropyridine-2,6-diamine (95-98% purity) from multiple global vendors to guarantee supply security and competitive pricing. This contrasts with less accessible isomers, ensuring uninterrupted project timelines for clients developing fluorinated heterocyclic libraries or advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoropyridine-2,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.